N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide
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Overview
Description
N~1~-Cyclopropyl-4-[6-(4-methoxyphenyl)-2-methyl-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarbothioamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a pyrimidinyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-4-[6-(4-methoxyphenyl)-2-methyl-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinyl core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Cyclopropyl group addition: This can be done using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Formation of the pyrazinecarbothioamide: This step involves the reaction of the intermediate compounds with thioamides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclopropyl-4-[6-(4-methoxyphenyl)-2-methyl-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum for cyclopropanation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N~1~-Cyclopropyl-4-[6-(4-methoxyphenyl)-2-methyl-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets and its potential as a drug candidate.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-4-[6-(4-methoxyphenyl)-2-methyl-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Cyclopropyl-4-[6-(4-hydroxyphenyl)-2-methyl-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarbothioamide
- N~1~-Cyclopropyl-4-[6-(4-chlorophenyl)-2-methyl-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarbothioamide
Uniqueness
N~1~-Cyclopropyl-4-[6-(4-methoxyphenyl)-2-methyl-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarbothioamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the aromatic ring.
Properties
Molecular Formula |
C20H25N5OS |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C20H25N5OS/c1-14-21-18(15-3-7-17(26-2)8-4-15)13-19(22-14)24-9-11-25(12-10-24)20(27)23-16-5-6-16/h3-4,7-8,13,16H,5-6,9-12H2,1-2H3,(H,23,27) |
InChI Key |
CETUGSFUODGEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=S)NC3CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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